molecular formula C11H18O4 B12873788 (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid

(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid

Cat. No.: B12873788
M. Wt: 214.26 g/mol
InChI Key: VRNXAQRALVPTGJ-VGMNWLOBSA-N
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Description

(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid is a chiral compound with a complex structure. It is characterized by its tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound also features a carboxylic acid group, a ketone group, and a methyl group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the stereoselective reduction of a precursor molecule, followed by cyclization to form the tetrahydrofuran ring. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic catalysts to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products. Advanced purification techniques, such as crystallization or chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, esters, amides, and other substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4R)-4-Methyl-5-oxo-2-pentyltetrahydrofuran-3-carboxylic acid: shares similarities with other tetrahydrofuran derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for stereoselective synthesis and various scientific applications.

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

(2S,3S,4R)-4-methyl-5-oxo-2-pentyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H18O4/c1-3-4-5-6-8-9(10(12)13)7(2)11(14)15-8/h7-9H,3-6H2,1-2H3,(H,12,13)/t7-,8+,9+/m1/s1

InChI Key

VRNXAQRALVPTGJ-VGMNWLOBSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H]([C@H](C(=O)O1)C)C(=O)O

Canonical SMILES

CCCCCC1C(C(C(=O)O1)C)C(=O)O

Origin of Product

United States

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